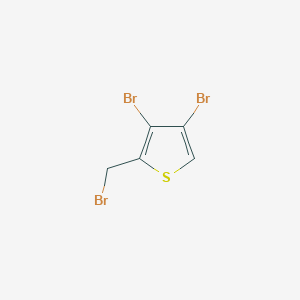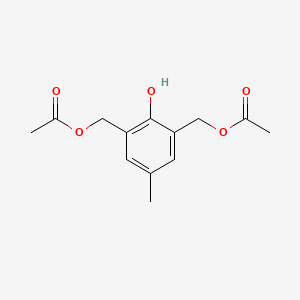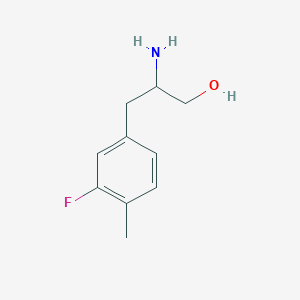
N-Hydroxy Gatifloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy Gatifloxacin is a derivative of Gatifloxacin, which is a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity, particularly against respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae . This compound retains the core structure of Gatifloxacin but includes an additional hydroxyl group, which may alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Gatifloxacin typically involves the hydroxylation of Gatifloxacin. One common method is the use of hydroxylating agents such as hydrogen peroxide or organic peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or methanol, with the temperature maintained between 0°C to 25°C to ensure selective hydroxylation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The hydroxylation reaction is monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy Gatifloxacin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced back to Gatifloxacin under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields Gatifloxacin.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Hydroxy Gatifloxacin has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential antibacterial activity and its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
The mechanism of action of N-Hydroxy Gatifloxacin involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Gatifloxacin: The parent compound, known for its broad-spectrum antibacterial activity.
Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial properties.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
N-Hydroxy Gatifloxacin is unique due to the presence of the hydroxyl group, which may enhance its solubility and alter its pharmacokinetic properties. This modification can potentially improve its efficacy against certain bacterial strains and reduce the likelihood of resistance development .
Properties
Molecular Formula |
C19H22FN3O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(4-hydroxy-3-methylpiperazin-1-yl)-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O5/c1-10-8-21(5-6-23(10)27)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,27H,3-6,8H2,1-2H3,(H,25,26) |
InChI Key |
RHFLRQZQILXMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1O)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)




![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)




